![molecular formula C20H20N2O4 B7568255 (E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one](/img/structure/B7568255.png)
(E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one, also known as HPP-4382, is a small molecule inhibitor that has been recently developed as a potential therapeutic agent for the treatment of cancer. This compound has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth and proliferation of cancer cells.
Mechanism of Action
The mechanism of action of (E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one is not fully understood. However, it has been shown to inhibit the activity of a protein called STAT3, which is known to play a critical role in the growth and survival of cancer cells. By inhibiting STAT3 activity, (E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one may be able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
(E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit STAT3 activity, (E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one has been shown to inhibit the expression of several genes that are involved in cancer cell growth and survival. Furthermore, (E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one has been shown to induce the expression of genes that are involved in apoptosis, suggesting that it may be able to induce programmed cell death in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of (E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one is that it has shown promising results in preclinical studies, suggesting that it may have potential as a therapeutic agent for the treatment of cancer. However, there are also several limitations to using (E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one in lab experiments. For example, the mechanism of action of (E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one is not fully understood, which may make it difficult to optimize its use in the lab. In addition, the synthesis of (E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one is complex and may be difficult to scale up for large-scale studies.
Future Directions
There are several future directions for research on (E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one. One area of research could focus on optimizing the synthesis of (E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one to make it more scalable for large-scale studies. Another area of research could focus on understanding the mechanism of action of (E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one in more detail, which may help to optimize its use in the lab. Additionally, future studies could investigate the potential of (E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one as a therapeutic agent for the treatment of cancer in clinical trials. Finally, future studies could investigate the potential of (E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one as a therapeutic agent for other diseases beyond cancer.
Synthesis Methods
The synthesis of (E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one involves several steps, starting with the reaction of 4-hydroxybenzaldehyde with 3-nitro-4-piperidinone to form 4-(3-nitro-4-piperidin-1-ylphenyl)-2-hydroxybenzaldehyde. This intermediate is then reacted with ethyl cyanoacetate in the presence of a base to form the corresponding ethyl ester. Finally, the ethyl ester is subjected to a Knoevenagel condensation reaction with 4-hydroxybenzaldehyde to yield (E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one.
Scientific Research Applications
(E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth and proliferation of several types of cancer cells, including breast, lung, and colon cancer cells. In addition, (E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that (E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one may have potential as a therapeutic agent for the treatment of cancer.
properties
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-17-8-6-16(7-9-17)20(24)11-5-15-4-10-18(19(14-15)22(25)26)21-12-2-1-3-13-21/h4-11,14,23H,1-3,12-13H2/b11-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOJRQGIROWNMN-VZUCSPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.